3-Chlorobenzylurea

Overview

Description

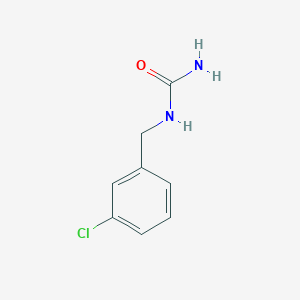

3-Chlorobenzylurea is a chemical compound that belongs to the benzylurea family. It has the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol. This compound is characterized by the presence of a chlorinated benzyl group attached to a urea moiety, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobenzylurea typically involves the reaction of 3-chlorobenzylamine with isocyanates or carbamates under controlled conditions. One common method involves the reaction of 3-chlorobenzylamine with urea in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzylurea undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzyl group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The urea moiety can undergo hydrolysis to form corresponding amines and carbon dioxide.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Hydrolysis: Typically carried out in acidic or basic aqueous solutions.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

Substitution Reactions: Various substituted benzylurea derivatives.

Hydrolysis: Corresponding amines and carbon dioxide.

Oxidation and Reduction: Different oxidized or reduced derivatives of this compound.

Scientific Research Applications

3-Chlorobenzylurea has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chlorobenzylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Benzylurea: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

4-Chlorobenzylurea: Similar structure but with the chlorine atom in a different position, leading to different reactivity and properties.

N-Methylbenzylurea: Contains a methyl group instead of a chlorine atom, affecting its chemical behavior.

Uniqueness

3-Chlorobenzylurea is unique due to the presence of the chlorine atom in the benzyl group, which enhances its reactivity in substitution reactions and provides distinct biological activities compared to its analogs .

Biological Activity

3-Chlorobenzylurea is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article explores the biological activity of this compound, focusing on its effects against viral infections, cytotoxicity, and relevant case studies.

Overview of this compound

This compound is a derivative of benzylurea, characterized by the presence of a chlorine atom at the meta position of the benzene ring. The compound has been studied for its pharmacological properties, particularly its potential as an antiviral agent.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit varying degrees of antiviral activity. A notable study evaluated the biological activity of several derivatives, including 1-(1-arylimidazolidine-2-ylidene)-3-(4-chlorobenzyl)urea against Coxsackievirus B3 (CVB3). The study assessed both cytotoxicity and antiviral efficacy using human embryonic kidney (HEK293) cell cultures.

Cytotoxicity Assessment

Cytotoxicity was determined using the MTT assay, which measures cell viability after exposure to the compounds. The effective concentration (EC50) values for the tested compounds were as follows:

| Compound | EC50 (µg/ml) |

|---|---|

| I | 359.7 ± 17.3 |

| II | 225.0 ± 21.2 |

| III | 211.4 ± 3.2 |

| IV | 232.7 ± 19.8 |

| Ribavirin | >5000 |

These results indicate that compound III had the lowest cytotoxicity, suggesting it may be a safer option for further investigation .

Antiviral Efficacy

The antiviral activity was evaluated by determining the maximum noncytotoxic concentration (MNCC) and measuring the viral titer reduction post-treatment with the compounds:

| Compound | MNCC (µg/ml) | CVB3 Titer (TCID50/ml) |

|---|---|---|

| I | 125 | 5.67 ± 0.37 |

| II | 125 | 5.23 ± 0.49 |

| III | 125 | 6.00 ± 0.53 |

| IV | 125 | 6.00 ± 0.53 |

| Control | 0 | 6.00 ± 0.53 |

| Ribavirin | 5000 | 2.00 ± 0.53 |

The results demonstrated that only compound II significantly reduced CVB3 replication by approximately 12.8% , indicating its potential as an antiviral agent .

Case Studies and Research Findings

Several studies have highlighted the biological activity of chlorobenzylurea derivatives, emphasizing their role in antiviral research:

- Antiviral Activity Against CVB3 : In a study focused on various chlorobenzylurea derivatives, it was found that while some compounds showed promise in inhibiting viral replication, further research is necessary to optimize their efficacy and safety profiles .

- Future Directions : Ongoing research aims to explore the virucidal properties of these compounds and their effects on different stages of viral replication cycles, which could lead to more effective therapeutic options against viral infections .

Properties

IUPAC Name |

(3-chlorophenyl)methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLUBYHCZCBBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.